molecular formula C9H17NO B6284207 N-(4-methylcyclohexyl)acetamide CAS No. 103038-90-0

N-(4-methylcyclohexyl)acetamide

Cat. No.: B6284207
CAS No.: 103038-90-0
M. Wt: 155.2
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Description

N-(4-Methylcyclohexyl)acetamide is an acetamide derivative featuring a 4-methylcyclohexyl group attached to the nitrogen atom. Structurally, it consists of a cyclohexane ring substituted with a methyl group at the 4-position and an acetamide moiety (-NHCOCH₃).

The compound’s cyclohexyl substituent imparts significant lipophilicity, which may influence its solubility and reactivity in organic or biological systems. Based on structurally similar acetamides, this compound is hypothesized to serve as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of compounds requiring hydrophobic interactions (e.g., receptor-binding agents or drug delivery systems) .

Properties

CAS No.

103038-90-0

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Preparation Methods

Classical Acetic Anhydride Method

The most straightforward route involves reacting 4-methylcyclohexylamine with acetic anhydride in a polar aprotic solvent. A typical procedure dissolves 1.0 equiv of 4-methylcyclohexylamine in tetrahydrofuran (THF), followed by dropwise addition of 1.2 equiv acetic anhydride at 0–5°C. The mixture is stirred at room temperature for 12 hours, yielding N-(4-methylcyclohexyl)acetamide with 85–90% efficiency after aqueous workup. Recrystallization using a 8:1 hexane/ethyl acetate mixture enhances purity to >99%, as confirmed by GC-MS.

Acid Chloride Variant

Alternative protocols employ acetyl chloride (1.1 equiv) with triethylamine (1.5 equiv) as a base in dichloromethane. This exothermic reaction completes within 2 hours at 25°C, achieving 88% yield. However, residual triethylamine hydrochloride necessitates thorough washing with 5% HCl, complicating large-scale production.

Catalytic Acylation Using Metal Triflates

Cu(OTf)₂-Mediated Transacylation

Recent advances utilize Cu(OTf)₂ (0.001–0.2 equiv) to catalyze acyl transfer from acetyl chloride or acetic anhydride to 4-methylcyclohexylamine. In a representative procedure, 10 equiv acetyl chloride reacts with the amine in acetonitrile at 50°C for 6 hours, delivering 92% yield with 99.6% purity. The catalyst stabilizes the tetrahedral intermediate, accelerating nucleophilic acyl substitution (Fig. 1).

Mechanistic Insight:

Cu(OTf)2+RCOClRCO-Cu(OTf)2++Cl\text{Cu(OTf)}2 + \text{RCOCl} \rightarrow \text{RCO-Cu(OTf)}2^+ + \text{Cl}^-
RCO-Cu(OTf)2++R’NH2R’NHCOR+Cu(OTf)2+H+\text{RCO-Cu(OTf)}2^+ + \text{R'NH}2 \rightarrow \text{R'NHCOR} + \text{Cu(OTf)}_2 + \text{H}^+

Alternative Triflate Catalysts

Ga(OTf)₃ and Fe(OTf)₃ exhibit comparable efficacy, achieving 87–89% yields under identical conditions. However, Cu(OTf)₂ remains superior due to lower catalyst loading (0.1 mol%) and tolerance for electron-withdrawing substituents.

Hydrogenation-Amination Sequence from Boronic Acid Derivatives

Rhodium-Catalyzed Hydrogenation

A patent-described method converts 4-methylphenylboronic acid to cis-4-methylcyclohexylboronic acid using Rh/C (5 wt%) under 50 psi H₂ in THF. Subsequent amination with sulfamic acid (1.5 equiv) and NaOH (4M) at 25°C for 16 hours furnishes cis-4-methylcyclohexylamine (85% yield), which is acetylated as in Section 1.1.

Stereochemical Control

The Rh/C system preferentially generates the cis isomer (cis:trans = 9:1), influencing the final acetamide’s stereochemistry. Recrystallization from MTBE/isopropanol (5:1) isolates cis-N-(4-methylcyclohexyl)acetamide with >99% diastereomeric excess.

Comparative Analysis of Methods

Method Catalyst Time (h) Yield (%) Purity (%) Isomer Preference
Direct AcylationNone1285–9099.6Racemic
Cu(OTf)₂ TransacylationCu(OTf)₂ (0.1%)687–9299.8Retained substrate
Hydrogenation-AminationRh/C → Sulfamic acid2483–8899.5cis (9:1)

Optimization Strategies

Solvent Effects

Tetrahydrofuran outperforms dichloromethane in Cu(OTf)₂-catalyzed reactions, enhancing solubility of the amine-acetyl chloride adduct. Conversely, toluene reduces byproduct formation in hydrogenation steps by stabilizing boronic acid intermediates.

Temperature Modulation

Lowering the acylation temperature to 0°C minimizes N,O-diacylation byproducts, particularly when using reactive acyl chlorides. In contrast, hydrogenation requires 80°C to achieve full conversion within 12 hours.

Purification Techniques

Centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water (5:5:1) system effectively separates cis and trans isomers, achieving 99.9% purity for pharmacological applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 4-methylcyclohexylamine.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-methylcyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The 4-methylcyclohexyl group in the target compound confers higher lipophilicity (XLogP3 ~2.5) compared to polar derivatives like paracetamol (XLogP3 0.5) or N-(6-aminohexyl)acetamide (XLogP3 -1.2). This property may enhance membrane permeability in biological systems.
  • Reactivity : Chlorinated analogues (e.g., 2-chloro-N-(4-ethylcyclohexyl)acetamide) exhibit greater reactivity due to the electron-withdrawing Cl group, enabling nucleophilic substitution reactions .

Q & A

Q. What are the established synthetic routes for N-(4-methylcyclohexyl)acetamide, and how is structural integrity confirmed?

The synthesis typically involves reacting 4-methylcyclohexylamine with acetyl chloride or acetic anhydride under controlled conditions. Key steps include precursor purification, reaction temperature modulation (e.g., 0–5°C for exothermic reactions), and neutralization of byproducts. Structural confirmation relies on Nuclear Magnetic Resonance (NMR) for functional group analysis (e.g., acetamide carbonyl at ~170 ppm) and Mass Spectrometry (MS) for molecular weight validation .

Q. What key physical and chemical properties define this compound?

Critical properties include:

  • Melting Point : 136–140°C (indicative of crystalline purity) .
  • Molecular Formula : C₉H₁₇NO (verified via high-resolution MS) .
  • Solubility : Moderate in polar solvents (e.g., ethanol, DMSO) due to amide hydrophilicity and cyclohexyl hydrophobicity .

Q. Which analytical techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methylcyclohexyl protons at δ 1.0–2.1 ppm) and carbonyl carbons .
  • FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • HPLC : Assesses purity (>98% for most research-grade batches) .

Advanced Research Questions

Q. How do steric and electronic effects influence reactivity in this compound?

The 4-methylcyclohexyl group introduces steric hindrance, slowing nucleophilic attacks at the amide nitrogen. Electronic effects from the acetamide carbonyl enhance electrophilicity, enabling participation in condensation or acylation reactions. Computational studies (e.g., DFT) can model these interactions for reaction pathway optimization .

Q. What strategies resolve contradictions in spectral data across synthetic batches?

Discrepancies in NMR shifts or MS fragmentation may arise from residual solvents or stereoisomeric impurities. Mitigation includes:

  • Column Chromatography : Using silica gel with gradient elution (hexane:ethyl acetate).
  • Dynamic Light Scattering (DLS) : Detects particulate contaminants. Cross-validation with 2D NMR (COSY, HSQC) clarifies ambiguous assignments .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • pH-Dependent Hydrolysis : Amide bonds hydrolyze under strong acidic (pH < 2) or basic (pH > 10) conditions, quantified by kinetic assays .

Q. What role does this compound play in structure-activity relationship (SAR) studies?

As a scaffold, its cyclohexyl moiety enhances lipid membrane penetration, while the acetamide group enables hydrogen bonding with biological targets. Molecular Docking (e.g., AutoDock Vina) predicts interactions with enzymes/receptors, guiding derivatization for improved affinity .

Q. How are stereochemical outcomes controlled during synthesis?

Cis/trans isomerism at the cyclohexyl ring can be managed via:

  • Chiral Catalysts : Enantioselective acetylation using lipases or transition-metal complexes.
  • Epimerization Studies : Monitoring with chiral HPLC or polarimetry to assess isomer ratios under thermal stress .

Q. What advanced applications exist for derivatives of this compound?

Derivatives like Schiff bases (e.g., imine-linked analogs) show promise in:

  • Antimicrobial Agents : Targeting bacterial cell wall synthesis.
  • Kinase Inhibitors : Modulating ATP-binding pockets via steric complementarity .

Q. How is computational chemistry applied to optimize synthetic protocols?

Density Functional Theory (DFT) models transition states to predict reaction barriers, while Molecular Dynamics (MD) simulations assess solvent effects on yield. These tools reduce trial-and-error in optimizing reaction time, temperature, and catalyst loading .

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